molecular formula C9H10Br2O B8581327 3,5-Dibromo-2,4,6-trimethylphenol CAS No. 87025-10-3

3,5-Dibromo-2,4,6-trimethylphenol

Cat. No. B8581327
M. Wt: 293.98 g/mol
InChI Key: DEMXNIAFOAEFSU-UHFFFAOYSA-N
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Patent
US04806625

Procedure details

A 136.2 gram portion of 2,4,6-trimethyl phenol (1 mole) is dissolved in 2 liters of carbon tetrachloride. Using a water bath for cooling, 230 ml of bromine (4.5 moles) is added at 20° C. to 26° C. over a period of 15 minutes. Hydrogen bromide gas is given off during the bromide addition, and a slurry of 3,5-dibromo-2,4,6-trimethylphenol is obtained. The temperature is increased to 70° C. to 75° C., and in the process, a solution is obtained. The solution is held at that temperature for 2 hours. The unreacted bromine is removed by distillation with the aid of 1 liter of carbon tetrachloride. When 1 liter of solvent remains with the product, the solution is cooled to 25° C. The light brown solid obtained is filtered and dried under a vacuum for 5 hours. A yield of 260 g is obtained, which analyzes by gas chromatography as 99% tribromomesitol.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
230 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([CH3:9])[C:3]=1[OH:10].BrBr.[BrH:13].[Br-:14]>C(Cl)(Cl)(Cl)Cl>[Br:13][C:7]1[C:2]([CH3:1])=[C:3]([OH:10])[C:4]([CH3:9])=[C:5]([Br:14])[C:6]=1[CH3:8]

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
CC1=C(C(=CC(=C1)C)C)O
Name
Quantity
2 L
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
230 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
for cooling

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=C(C(=C(C1C)Br)C)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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